![molecular formula C10H10ClIO3 B1452051 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate CAS No. 930298-26-3](/img/structure/B1452051.png)
4-Chloro-5-iodo-2-methylphenyl ethyl carbonate
Overview
Description
“4-Chloro-5-iodo-2-methylphenyl ethyl carbonate” is a chemical compound with the molecular formula C10H10ClIO3 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4-Chloro-5-iodo-2-methylphenyl ethyl carbonate” is represented by the InChI code:InChI=1S/C10H10ClIO3/c1-3-14-10(13)15-9-5-8(12)7(11)4-6(9)2/h4-5H,3H2,1-2H3
. The compound has a molecular weight of 340.54 . Physical And Chemical Properties Analysis
The boiling point of “4-Chloro-5-iodo-2-methylphenyl ethyl carbonate” is 369.159ºC at 760 mmHg . The density of the compound is 1.700 .Scientific Research Applications
Pharmaceutical Synthesis
This compound is utilized in the synthesis of complex pharmaceuticals. For instance, it serves as a reagent in the creation of Empagliflozin , an inhibitor of SGLT-2 used to treat type 2 diabetes by helping remove excess glucose from the bloodstream.
Materials Science
In materials science, 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate is valuable due to its potential use in developing new polymeric materials. Its molecular structure could be key in creating polymers with specific characteristics like increased durability or chemical resistance .
Chemical Synthesis
The compound plays a role in chemical synthesis, particularly in the formation of benzylic and phenyl compounds. It can undergo various reactions, including free radical bromination and nucleophilic substitution, which are fundamental in synthetic organic chemistry .
Environmental Science
While direct applications in environmental science are not well-documented, the compound’s role in synthesizing other chemicals suggests it could be used in environmental remediation processes, such as the breakdown of pollutants or the synthesis of environmentally friendly materials .
Biochemistry
In biochemistry, 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate may be used to study metabolic pathways involving halogenated aromatic compounds. Its iodine and chlorine substituents make it a candidate for investigating halogen bonding and its effects on biological molecules .
Analytical Chemistry
Analytical chemists might employ this compound as a standard or reagent in chromatographic methods or spectroscopy to identify or quantify similar compounds within complex mixtures, aiding in the quality control of pharmaceuticals .
Agriculture
The applications in agriculture are speculative, but compounds like 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate could be investigated for their potential as precursors to more effective pesticides or herbicides, given their reactive halogen groups .
Nanotechnology
Though not directly linked to nanotechnology, the compound’s reactive nature could make it a useful precursor in the synthesis of nanomaterials or in surface modification processes to create functionalized nanoparticles for various applications .
properties
IUPAC Name |
(4-chloro-5-iodo-2-methylphenyl) ethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClIO3/c1-3-14-10(13)15-9-5-8(12)7(11)4-6(9)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDQNYKQEYLEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC(=C(C=C1C)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClIO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676808 | |
Record name | 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodo-2-methylphenyl ethyl carbonate | |
CAS RN |
930298-26-3 | |
Record name | 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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